Home > Products > Screening Compounds P59774 > Enzastaurin Hydrochloride
Enzastaurin Hydrochloride - 359017-79-1

Enzastaurin Hydrochloride

Catalog Number: EVT-432258
CAS Number: 359017-79-1
Molecular Formula: C32H30ClN5O2
Molecular Weight: 552.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enzastaurin Hydrochloride is a synthetic acyclic bisindolylmaleimide derivative. [] While not explicitly stated in the provided abstracts, its primary role in scientific research is as a potent and selective inhibitor of protein kinase C-beta (PKC-β). [] PKC-β plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis, making its inhibition a significant research area.

Future Directions
  • Understanding the Limited Activity: Further research is needed to elucidate the molecular mechanisms underlying the limited clinical activity of Enzastaurin Hydrochloride, particularly in DLBCL and MCL. [] This understanding could pave the way for developing more effective PKC-β inhibitors or identifying patient subgroups that might benefit most from Enzastaurin Hydrochloride treatment.

  • Combination Therapies: Exploring the potential of Enzastaurin Hydrochloride in combination with other therapeutic agents, especially for WM, represents a promising future research direction. [] Combining Enzastaurin Hydrochloride with agents targeting different pathways could enhance its efficacy and potentially overcome resistance mechanisms.

  • Biomarker Development: Identifying predictive biomarkers for response to Enzastaurin Hydrochloride treatment is crucial for selecting patients who would benefit most from this therapy. [] This could involve investigating genetic alterations or specific protein expression profiles associated with sensitivity or resistance to Enzastaurin Hydrochloride.

Midostaurin

  • Compound Description: Midostaurin, like enzastaurin hydrochloride, is a small molecule inhibitor of protein kinase C (PKC) isoforms, particularly PKCα and PKCβ. [] It has shown clinical efficacy in treating acute myeloid leukemia and mastocytosis. []
  • Relevance: Both midostaurin and enzastaurin hydrochloride target PKC isoforms, highlighting their shared mechanism of action in targeting key signaling pathways relevant to cancer cell growth and survival. While enzastaurin primarily targets PKCβ, midostaurin demonstrates a broader inhibitory profile against PKC isoforms. []

Sunitinib Malate

  • Compound Description: Sunitinib malate is a multi-targeted receptor tyrosine kinase inhibitor, targeting various receptors, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). [, , , ] This compound has demonstrated efficacy in treating renal cell carcinoma and gastrointestinal stromal tumors. [, , , ]
  • Relevance: Sunitinib malate is frequently mentioned alongside enzastaurin hydrochloride in clinical trials for various cancers. This suggests that researchers are investigating the potential synergistic effects of combining PKC inhibition (enzastaurin hydrochloride) with broader tyrosine kinase inhibition (sunitinib malate) as a therapeutic strategy. [, , , ]

Imatinib Mesylate

  • Compound Description: Imatinib mesylate is a selective tyrosine kinase inhibitor that primarily targets the BCR-ABL fusion protein. [, , ] This compound has revolutionized the treatment of chronic myeloid leukemia (CML) and has shown efficacy in treating gastrointestinal stromal tumors. [, , ]
  • Relevance: Similar to sunitinib malate, imatinib mesylate's frequent appearance with enzastaurin hydrochloride in clinical trial literature suggests a research focus on understanding the potential benefits of combining different targeted therapies for hematologic malignancies. [, , ] This implies a potential interest in exploring the combined effects of PKC inhibition (enzastaurin hydrochloride) and specific tyrosine kinase inhibition (imatinib mesylate).

Bortezomib

  • Compound Description: Bortezomib is a proteasome inhibitor that disrupts cellular protein degradation and induces apoptosis in malignant cells. [, , , ] It is used to treat multiple myeloma and mantle cell lymphoma. [, , , ]
  • Relevance: The co-occurrence of bortezomib with enzastaurin hydrochloride in clinical trials reflects the investigation of combination therapies targeting different pathways involved in cancer cell survival and proliferation. [, , , ] This suggests researchers are exploring whether combining PKC inhibition (enzastaurin hydrochloride) with proteasome inhibition (bortezomib) could improve treatment outcomes.

Lenalidomide

  • Compound Description: Lenalidomide is an immunomodulatory drug with multiple mechanisms of action, including inhibiting angiogenesis, modulating the immune system, and directly affecting tumor cell growth. [, ] It is used to treat multiple myeloma and myelodysplastic syndromes. [, ]
  • Relevance: The presence of lenalidomide alongside enzastaurin hydrochloride in clinical trial research indicates an interest in combining therapies with distinct mechanisms of action to target multiple aspects of cancer development and progression. [, ] This combination may be particularly relevant in B-cell malignancies where both enzastaurin hydrochloride and lenalidomide have shown some efficacy.
Source and Classification
  • Chemical Formula: C32H29N5O2C_{32}H_{29}N_{5}O_{2}
  • CAS Number: 170364-57-5
  • Drug Type: Small molecule
  • Classification:
    • Kingdom: Organic compounds
    • Super Class: Organoheterocyclic compounds
    • Class: Indoles and derivatives
    • Subclass: N-alkylindoles .
Synthesis Analysis

The synthesis of Enzastaurin Hydrochloride involves multiple steps, often beginning with the precursor staurosporine. Various synthetic pathways have been developed to enhance yield and purity. A notable method includes the use of palladium-catalyzed reactions that facilitate the formation of key intermediates. For instance, one efficient synthesis route involves reacting specific amines and indoles under controlled conditions, optimizing temperature and solvent choice to maximize product yield .

Molecular Structure Analysis

Enzastaurin Hydrochloride features a complex molecular structure characterized by multiple rings and functional groups. The structural formula can be represented as:

IUPAC Name 3(1methyl1Hindol3yl)4(11[(pyridin2yl)methyl]piperidin4yl1Hindol3yl)2,5dihydro1Hpyrrole2,5dione\text{IUPAC Name }3-(1-methyl-1H-indol-3-yl)-4-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Structural Data

  • Molecular Weight: Average 515.617 g/mol
  • InChI Key: AXRCEOKUDYDWLF-UHFFFAOYSA-N
  • Polar Surface Area: 72.16 Ų
  • LogP (Octanol-Water Partition Coefficient): Approximately 4.86 .
Chemical Reactions Analysis

Enzastaurin Hydrochloride undergoes various chemical reactions typical of indole derivatives. It can participate in electrophilic aromatic substitutions due to its electron-rich indole moiety. Additionally, it may engage in nucleophilic substitutions at the pyridine nitrogen or the piperidine ring under specific conditions. These reactions are crucial for modifying its pharmacological properties or synthesizing analogs for research purposes .

Mechanism of Action

The primary mechanism of action for Enzastaurin Hydrochloride involves inhibition of the protein kinase C beta pathway. By blocking this pathway, enzastaurin disrupts cellular signaling that promotes tumor growth and survival. This inhibition leads to:

  • Reduced cell proliferation.
  • Increased apoptosis (programmed cell death).
  • Inhibition of angiogenesis (formation of new blood vessels) that tumors require for growth .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Poorly soluble in water (0.00903 mg/mL)

Chemical Properties

  • pKa (Strongest Acidic): 9.71
  • pKa (Strongest Basic): 7.56
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Number of Rotatable Bonds: 5 .

These properties influence its bioavailability and interaction with biological targets.

Applications

Enzastaurin Hydrochloride is primarily investigated for its potential therapeutic applications in oncology:

  • Treatment of glioblastoma multiforme.
  • Management of non-Hodgkin's lymphoma.
  • Evaluation in combination therapies for various solid tumors such as colorectal cancer and pancreatic cancer.

Clinical trials are ongoing to establish its efficacy and safety across these indications, reflecting a significant interest in targeted cancer therapies that minimize damage to healthy tissues while maximizing therapeutic effects on tumors .

Introduction to Enzastaurin Hydrochloride

Chemical Structure and Physicochemical Properties

Enzastaurin Hydrochloride (chemical name: 3-(1-Methyl-1H-indol-3-yl)-4-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)-1H-pyrrole-2,5-dione hydrochloride) is an orally administered investigational anticancer agent. Its molecular formula is C₃₂H₃₀ClN₅O₂, with a molecular weight of 552.08 g/mol (monoisotopic mass: 551.21 g/mol). The compound features a bisindolylmaleimide core structure, which is critical for its kinase inhibitory activity. Key physicochemical characteristics include: [2] [3]

Table 1: Physicochemical Properties of Enzastaurin Hydrochloride

PropertyValue
Molecular FormulaC₃₂H₃₀ClN₅O₂
Molecular Weight552.08 g/mol
CAS Number359017-79-1
Solubility (Predicted)0.00903 mg/mL (water)
logP (Partition Coefficient)3.8–4.86
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Rotatable Bonds5

The compound’s low aqueous solubility and moderate lipophilicity (logP 3.8–4.86) influence its pharmacokinetic behavior, requiring formulation optimization for oral delivery. The hydrochloride salt form improves solubility relative to the free base. Structural features include two substituted indole moieties linked through a maleimide ring, with one indole bearing a methylpiperidinyl-pyridinylmethyl side chain essential for PKCβ selectivity. The UNII identifier is KX7K68Z2UH. [2] [3]

Historical Development and Rationale for PKCβ Targeting

Enzastaurin (initially designated LY317615) was developed by Eli Lilly as a selective inhibitor of Protein Kinase C beta (PKCβ), an enzyme implicated in tumor angiogenesis and proliferation. The rationale stemmed from several key discoveries:

  • PKCβ in Angiogenesis: PKCβ isoforms (βI and βII) are activated downstream of Vascular Endothelial Growth Factor (VEGF) signaling, promoting endothelial cell survival, permeability, and neovascularization. Inhibition was shown to suppress VEGF-induced angiogenesis in preclinical models. [1] [4]
  • Oncogenic Signaling: PKCβ overexpression was linked to hyperproliferation in colorectal carcinogenesis and dysregulation of pathways like PI3K/AKT, MAPK, and Wnt/β-catenin. Transgenic mice overexpressing PKCβII exhibited increased susceptibility to colon cancer. [5] [7]
  • Radiosensitization Potential: Early studies demonstrated that PKCβ inhibition sensitized endothelial cells to radiation-induced damage, suggesting utility in combination therapy. Enzastaurin was shown to enhance radiation-induced destruction of tumor vasculature in lung cancer xenografts. [1]

Initial phase I trials confirmed oral bioavailability and achievable plasma concentrations (1–4 μM) sufficient for target inhibition. Despite promising preclinical antitumor and antiangiogenic activity, phase II/III trials in solid tumors and lymphomas (e.g., relapsed glioblastoma, mantle cell lymphoma) failed to meet primary efficacy endpoints. A notable exception was a subset of colorectal cancer patients with chromosomal instability (CIN) who responded, hinting at biomarker-defined utility. [4] [6]

Table 2: Key Clinical Trial Outcomes for Enzastaurin

Trial PhasePopulationKey OutcomeReference
PreclinicalLung cancer xenograftsEnhanced radiation-induced vascular destruction [1]
Phase IIRelapsed mantle cell lymphoma37% progression-free ≥3 cycles; 10% >6 months [6]
Phase IIIDiffuse large B-cell lymphomaFailed primary efficacy endpoint [4]

Role in Protein Kinase C (PKC) Isozyme Specificity

Enzastaurin’s mechanism hinges on its selective inhibition of PKCβ among the PKC isozyme family. The PKC family comprises three subgroups with distinct activation mechanisms: [1] [5]

  • Classical (α, βI, βII, γ): Ca²⁺- and diacylglycerol (DAG)-dependent.
  • Novel (δ, ε, η, θ): DAG-dependent but Ca²⁺-independent.
  • Atypical (ζ, ι/λ): Insensitive to Ca²⁺ and DAG.

Enzastaurin competes with ATP at the catalytic site of PKCβ (IC₅₀ ≈ 6 nM), with 5–20-fold selectivity over other classical/novel isoforms (e.g., PKCα, PKCγ) at therapeutic concentrations. At higher doses (>1 μM), it inhibits additional PKC isoforms and kinases like AKT and PIM1. This multi-kinase activity complicates attribution of effects solely to PKCβ inhibition. Key functional consequences include: [1] [4] [5]

  • Antiangiogenic Effects: Suppression of VEGF-driven PKCβ activation, leading to reduced endothelial cell proliferation, tubule formation, and increased radiosensitivity. In lung cancer models, enzastaurin combined with radiation disrupted tumor vasculature. [1]
  • Direct Tumor Cytotoxicity: In colorectal cancer cells with chromosomal instability (CIN), enzastaurin induces mitotic catastrophe via prolonged metaphase arrest, tetraploidization, and apoptosis. This effect is minimal in microsatellite-instable (MSI) cells, suggesting context-dependent cytotoxicity. [5]
  • Pathway Modulation: Downregulation of phospho-S6 (mTORC1 substrate) and phospho-GSK3β in endothelial cells, indicating suppression of PI3K/AKT/mTOR signaling. Combining enzastaurin with mTOR inhibitors (e.g., rapamycin) synergistically radiosensitizes tumor cells. [1] [5]

Table 3: PKC Isozyme Selectivity and Functional Roles

IsozymeSensitivity to EnzastaurinKey Functional Role in Cancer
PKCβI/βIIHigh (IC₅₀ ≈ 6 nM)VEGF signaling, angiogenesis, cell survival
PKCαModerateCell motility, invasion
PKCδLowPro-apoptotic in some contexts
PKCεLowOncogenic transformation, invasion
PKCζInsensitiveCell polarity, NF-κB activation

The isozyme specificity profile underscores enzastaurin’s primary role as a PKCβ inhibitor at clinical doses, though off-target effects may contribute to efficacy in biomarker-selected tumors. Ongoing research explores its repurposing for vascular Ehlers-Danlos syndrome (vEDS) via the PREVEnt trial, leveraging its PKCβ-mediated vascular stabilization effects. [3] [4]

Properties

CAS Number

359017-79-1

Product Name

Enzastaurin Hydrochloride

IUPAC Name

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione;hydrochloride

Molecular Formula

C32H30ClN5O2

Molecular Weight

552.1 g/mol

InChI

InChI=1S/C32H29N5O2.ClH/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21;/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39);1H

InChI Key

UUADYKVKJIMIPA-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.